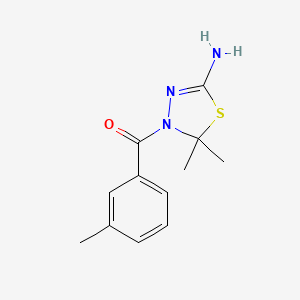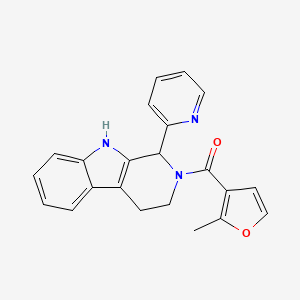![molecular formula C23H31N3O2S B6091475 5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6091475.png)
5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects on metabolic health. A-769662 has been extensively studied in the scientific community for its potential therapeutic applications in various diseases.
作用機序
5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that increase the activity of the kinase. AMPK activation leads to the phosphorylation of numerous downstream targets involved in energy metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has been shown to activate AMPK in a dose-dependent manner, with maximal activation occurring at concentrations of 10-30 μM.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects in various cell types and animal models. These effects include increased glucose uptake, improved insulin sensitivity, inhibition of lipogenesis, and induction of apoptosis in cancer cells. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of 5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide is its specificity for AMPK activation, which allows for the study of the specific effects of AMPK activation without the confounding effects of other signaling pathways. This compound is also relatively stable and can be used in a variety of experimental settings. However, one limitation of this compound is its relatively low potency compared to other AMPK activators, which may require higher concentrations to achieve maximal effects.
将来の方向性
There are numerous potential future directions for the study of 5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide and its therapeutic applications. One area of interest is the potential use of this compound in combination with other drugs or therapies to enhance its effects. Another area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound in various diseases and to determine its safety and efficacy in human clinical trials.
In conclusion, this compound is a promising small molecule activator of AMPK with numerous potential therapeutic applications in various diseases. Its specificity for AMPK activation and relatively stable properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential clinical applications.
合成法
The synthesis of 5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide involves several steps, starting with the reaction of adamantylacetyl chloride with 2-aminothiophene to form the corresponding amide. This amide is then subjected to a series of reactions, including cyanoethylation, N,N-diethylation, and methylation, to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. Studies have shown that this compound can improve glucose uptake and insulin sensitivity in animal models of diabetes. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
5-[[2-(1-adamantyl)acetyl]amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-4-26(5-2)22(28)20-14(3)18(13-24)21(29-20)25-19(27)12-23-9-15-6-16(10-23)8-17(7-15)11-23/h15-17H,4-12H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJDUCMOZBPRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6091395.png)


![2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6091409.png)
![2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6091428.png)
![3-{2-[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6091433.png)



![1-[3-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6091461.png)
![N-[(4-bromophenyl)sulfonyl]-N-phenylglycine](/img/structure/B6091467.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6091487.png)
![3,6,7-trimethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6091494.png)
![2-amino-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinecarboxamide](/img/structure/B6091501.png)
